molecular formula C18H16N4O7 B2824665 4-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891116-91-9

4-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2824665
CAS No.: 891116-91-9
M. Wt: 400.347
InChI Key: XJZRCQPBTVIJMO-UHFFFAOYSA-N
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Description

4-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic 1,3,4-oxadiazole derivative designed for advanced pharmacological and biochemical research. The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its significant and diverse biological activities . This compound features a 3,4,5-trimethoxyphenyl moiety, a substituent frequently associated with potent biological activity in anticancer and antifungal agents . The specific molecular architecture, which combines the electron-withdrawing 4-nitrobenzamide group with the trimethoxyphenyl-substituted oxadiazole, makes it a candidate for investigating structure-activity relationships. Primary research applications for this compound are anticipated in the fields of oncology and infectious disease, based on studies of highly similar analogues. Structurally related N-(1,3,4-oxadiazol-2-yl)benzamide compounds have demonstrated potent antibacterial activity against resistant pathogens like MRSA, with some analogues exhibiting minimum inhibitory concentrations (MICs) as low as 0.06 µg/mL . Furthermore, compounds bearing the 3,4,5-trimethoxyphenyl group linked to a 1,3,4-oxadiazole core have shown remarkable anticancer activity against a panel of human cancer cell lines, including breast (MCF-7), lung (A549), colon (Colo-205), and ovarian (A2780) cancers, with IC50 values in the micromolar to nanomolar range, sometimes exceeding the potency of the reference drug etoposide . The mechanism of action for such compounds can be complex and multi-targeting. Research on related halogenated N-(1,3,4-oxadiazol-2-yl)benzamides suggests they can function as multitargeting agents, potentially inhibiting essential bacterial proteins, depolarizing bacterial membranes, and regulating pathways like menaquinone biosynthesis . The presence of the toxophoric –N=C–O– linkage within the 1,3,4-oxadiazole ring is often credited for these potent pharmacological effects . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

4-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O7/c1-26-13-8-11(9-14(27-2)15(13)28-3)17-20-21-18(29-17)19-16(23)10-4-6-12(7-5-10)22(24)25/h4-9H,1-3H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZRCQPBTVIJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Trimethoxyphenyl Group: This step involves the reaction of the oxadiazole intermediate with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine.

    Nitration: The final step involves the nitration of the benzamide derivative using a nitrating agent like nitric acid in the presence of sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine group.

    Reduction: The compound can be reduced to form various derivatives, depending on the conditions and reagents used.

    Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products

    Reduction Products: Amino derivatives of the original compound.

    Substitution Products: Halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

4-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has shown promise in various fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an antimicrobial agent.

    Medicine: Investigated for its anticancer properties, particularly its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and pathways. For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anticancer activity. The trimethoxyphenyl group is known to interact with various molecular targets, enhancing the compound’s bioactivity.

Comparison with Similar Compounds

Structural Analogues and Antitumor Activity

For example, 5-(substituted phenyl)-3-(4-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)phenyl)-1,2,4-oxadiazole (19b) (Table 1) exhibited IC₅₀ values of 0.98 µM (A549 lung cancer) and 1.02 µM (MCF-7 breast cancer), outperforming doxorubicin. The 3,4,5-trimethoxyphenyl group in 19b, shared with the target compound, is critical for microtubule disruption, akin to combretastatin analogues. However, the target compound’s nitro group may enhance DNA intercalation or topoisomerase inhibition, a mechanism less prominent in 19b .

Table 1: Antitumor Activity of Selected Oxadiazole Derivatives

Compound Substituents IC₅₀ (µM) A549 IC₅₀ (µM) MCF-7
Target compound 4-nitro, 3,4,5-trimethoxyphenyl Pending Pending
19b 3,4,5-trimethoxyphenyl 0.98 1.02
4-nitro-N-(2-(5-phenyl-oxadiazol-2-yl)phenyl)benzamide Phenyl, nitro 387 [M+H]+ (LCMS) Not tested
Antifungal Activity and Structural Modifications

The antifungal oxadiazole LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) inhibited Candida albicans at 50 µg/mL, attributed to sulfamoyl and methoxybenzyl groups. In contrast, the target compound lacks sulfamoyl substituents but features a nitro group, which may confer broader-spectrum activity via redox cycling or nitroreductase activation. Notably, 4-nitro-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide (1q) showed moderate antifungal activity (59% yield), suggesting the nitro group’s role in microbial targeting .

Substituent Effects on Physicochemical Properties
  • Electron-Withdrawing vs.
  • Trimethoxyphenyl vs. Phenyl : The 3,4,5-trimethoxyphenyl group increases hydrophobicity and π-stacking capacity relative to 4-nitro-N-(2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)benzamide (7e) (LCMS m/z 387 [M+H]+), which lacks methoxy substituents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves condensation of 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol with nitro-substituted benzoyl chlorides. Key steps include:

  • Nucleophilic substitution : Reacting the oxadiazole-thiol intermediate with 4-nitrobenzoyl chloride under anhydrous conditions.
  • Reflux optimization : Use of solvents like ethanol or DMF at 80–100°C for 4–6 hours to maximize yield (70–85%) .
  • Purity control : Column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • FT-IR : Confirm the presence of nitro (1520–1350 cm⁻¹) and oxadiazole (C=N stretch at 1600 cm⁻¹) groups .
  • ¹H/¹³C NMR : Identify methoxy protons (δ 3.8–3.9 ppm) and aromatic protons (δ 7.2–8.3 ppm) .
  • Mass spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 481.12) .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

  • Methodology :

  • Antimicrobial screening : Broth microdilution assay (MIC determination) against S. aureus and C. albicans .
  • Anticancer potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

Advanced Research Questions

Q. How does the substitution pattern on the oxadiazole and benzamide moieties influence bioactivity?

  • Structure-Activity Relationship (SAR) :

  • Nitro group : Enhances electron-withdrawing effects, improving DNA intercalation or enzyme inhibition .
  • Trimethoxyphenyl group : Increases lipophilicity, enhancing membrane permeability and microtubule disruption (similar to combretastatin analogs) .
  • Comparative data :
SubstituentActivity (IC₅₀, µM)Target
-NO₂12.4 (HeLa)Tubulin
-OCH₃18.9 (HeLa)DNA

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodology :

  • Assay standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and incubation times (48–72 hours) .
  • Solvent controls : Ensure DMSO concentration ≤0.1% to avoid cytotoxicity artifacts .
  • Statistical validation : Triplicate experiments with ANOVA analysis (p < 0.05) to confirm reproducibility .

Q. What computational strategies are effective for predicting its mechanism of action?

  • Methodology :

  • Molecular docking : AutoDock Vina to simulate binding to tubulin (PDB ID: 1SA0) or topoisomerase II (PDB ID: 3QX3) .
  • MD simulations : GROMACS for 100 ns trajectories to assess protein-ligand stability .
  • ADMET prediction : SwissADME to evaluate bioavailability and toxicity risks (e.g., CYP450 inhibition) .

Q. How can synthetic yields be improved for large-scale production in preclinical studies?

  • Methodology :

  • Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to accelerate acylation reactions (yield ↑15–20%) .
  • Microwave-assisted synthesis : Reduce reaction time from 6 hours to 30 minutes (80°C, 300 W) .
  • Flow chemistry : Continuous-flow reactors for safer handling of nitro intermediates .

Data Contradiction Analysis

Q. Why do some studies report high antifungal activity while others show negligible effects?

  • Key factors :

  • Strain variability : Activity against C. albicans (MIC 8 µg/mL) vs. A. fumigatus (MIC >64 µg/mL) due to ergosterol biosynthesis pathway differences .
  • Nitro group reduction : In anaerobic conditions, nitro-to-amine conversion may deactivate the compound .

Methodological Recommendations

Q. What in vitro models are suitable for studying its pharmacokinetic properties?

  • Methodology :

  • Caco-2 monolayer assay : Predict intestinal absorption (Papp >1 × 10⁻⁶ cm/s indicates high permeability) .
  • Microsomal stability : Incubate with rat liver microsomes (RLM) to assess metabolic half-life (t₁/₂ >30 min desirable) .

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